molecular formula C24H26ClNO2 B1389358 N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline CAS No. 1040690-77-4

N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline

Cat. No.: B1389358
CAS No.: 1040690-77-4
M. Wt: 395.9 g/mol
InChI Key: FZDUGAMKCRJAFA-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline is a chemical compound with the molecular formula C24H26ClNO2 and a molecular weight of 395.92 . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline involves several steps. One common method includes the reaction of 2-chlorophenol with propylene oxide to form 2-(2-chlorophenoxy)propanol. This intermediate is then reacted with 3-(3-phenylpropoxy)aniline under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is employed in studies related to cellular processes and molecular interactions.

    Medicine: Research involving this compound may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism by which N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO2/c1-19(28-24-15-6-5-14-23(24)25)18-26-21-12-7-13-22(17-21)27-16-8-11-20-9-3-2-4-10-20/h2-7,9-10,12-15,17,19,26H,8,11,16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUGAMKCRJAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=CC=C1)OCCCC2=CC=CC=C2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185879
Record name N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040690-77-4
Record name N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040690-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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